N-(3,4-dichlorophenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide
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Description
N-(3,4-dichlorophenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C13H11Cl2N3O2S and its molecular weight is 344.21. The purity is usually 95%.
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Scientific Research Applications
Vibrational Spectroscopy and Quantum Computational Approach
Research on molecules similar to N-(3,4-dichlorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide has focused on their vibrational spectroscopic signatures. Studies using Raman and Fourier transform infrared spectroscopy, combined with ab initio calculations, have been conducted to understand these molecules' geometric equilibrium and vibrational wavenumbers. These studies provide insights into the stereo-electronic interactions and stability of such molecules, which are crucial for understanding their biological activity and potential pharmaceutical applications (Mary, Pradhan, & James, 2022).
Crystal Structure Analysis
Crystal structure analyses of related compounds have been conducted to understand their molecular conformation and intramolecular interactions. These studies are vital for drug design, as the folding and inclination of various molecular components like the pyrimidine and benzene rings affect how the drug interacts with biological targets (Subasri et al., 2016); (Subasri et al., 2017).
Potential as Dual Inhibitors
Compounds with a similar molecular framework have been investigated for their inhibitory activity against enzymes like thymidylate synthase and dihydrofolate reductase. These enzymes are critical in the synthesis of DNA and cell division, making them important targets in cancer treatment. Research on analogues of N-(3,4-dichlorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide has shown potential in this area (Gangjee et al., 2008).
Antibacterial Potential
Some derivatives of this compound have shown promise as antibacterial agents. The structural modifications and synthesis of these derivatives are crucial for enhancing their antibacterial efficacy against various strains. This research can lead to the development of new drugs for treating bacterial infections (Siddiqui et al., 2014).
Antitumor Activity
Certain analogues of N-(3,4-dichlorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide have been synthesized and evaluated for their antitumor activity. The modification of these compounds can result in varying degrees of effectiveness against cancer cell lines, contributing to the development of new anticancer drugs (Hafez & El-Gazzar, 2017).
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2S/c1-7-4-12(18-13(20)16-7)21-6-11(19)17-8-2-3-9(14)10(15)5-8/h2-5H,6H2,1H3,(H,17,19)(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXGQKMDXDHFMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.